3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide
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Overview
Description
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide is an organic compound characterized by the presence of a chlorophenyl group and a dimethoxyphenethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide typically involves the reaction of 4-chlorobenzyl chloride with 3,4-dimethoxyphenethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with propanoyl chloride to form the final product. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)acetamide
- 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)butanamide
- 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)pentanamide
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to variations in the length of the carbon chain or the presence of different functional groups .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-17-9-5-15(13-18(17)24-2)11-12-21-19(22)10-6-14-3-7-16(20)8-4-14/h3-5,7-9,13H,6,10-12H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDIWWUEXXJKRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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